![molecular formula C15H9N3O3 B3909096 2-Nitro-5,10-dihydroindolo[3,2-b]quinolin-11-one](/img/structure/B3909096.png)
2-Nitro-5,10-dihydroindolo[3,2-b]quinolin-11-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5,10-dihydroindolo[3,2-b]quinolin-11-one typically involves the nitration of 5,11-dihydroindolo[3,2-b]carbazoles. One common method is the double nitration using acetyl nitrate . Another approach involves the acid-catalyzed intramolecular double cyclization of suitable precursors .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5,10-dihydroindolo[3,2-b]quinolin-11-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is 2-amino-5,10-dihydroindolo[3,2-b]quinolin-11-one.
Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.
Scientific Research Applications
2-Nitro-5,10-dihydroindolo[3,2-b]quinolin-11-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in oncology.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Nitro-5,10-dihydroindolo[3,2-b]quinolin-11-one and its derivatives often involves interaction with cellular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects . These interactions can disrupt cellular processes, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2-c]quinolines: These compounds share a similar core structure but differ in the position and nature of substituents.
Dihydroindolo[1,2-c]quinazolines: These compounds have a similar indole-based structure but differ in the fused ring system.
Uniqueness
2-Nitro-5,10-dihydroindolo[3,2-b]quinolin-11-one is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to other indoloquinoline derivatives .
Properties
IUPAC Name |
2-nitro-5,10-dihydroindolo[3,2-b]quinolin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3/c19-15-10-7-8(18(20)21)5-6-12(10)16-13-9-3-1-2-4-11(9)17-14(13)15/h1-7,17H,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXPHGXXJFGMKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(N3)C=CC(=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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